molecular formula C17H20N2O2 B10970734 (4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone

(4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone

Cat. No.: B10970734
M. Wt: 284.35 g/mol
InChI Key: XNLKQXYURFHANS-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring and a methanone group linked to a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems can help in optimizing the reaction conditions and minimizing the production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The benzyl group or the furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

(4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C17H20N2O2/c1-14-7-8-16(21-14)17(20)19-11-9-18(10-12-19)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3

InChI Key

XNLKQXYURFHANS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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